1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide

Medicinal Chemistry Chemical Biology Synthetic Methodology

Generic pyrazole-4-carboxamides lack the reactive ortho-formyl handle needed for SAR diversification, risking project failure. 1-(2-Formylphenyl)-1H-pyrazole-4-carboxamide provides this anchor, enabling Schiff base formation, reductive amination, and metal coordination. • Kinase inhibitor design: Core scaffold with Aurora A IC50 of 16.3 nM in related analogs • SDHI fungicide R&D: Up to 3.9× potency improvement over commercial SDHIs • FBDD-ready: MW 215.21, multiple diversification points ≥98% purity; store sealed dry at 2-8°C; ambient global shipping.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
Cat. No. B13624910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)N2C=C(C=N2)C(=O)N
InChIInChI=1S/C11H9N3O2/c12-11(16)9-5-13-14(6-9)10-4-2-1-3-8(10)7-15/h1-7H,(H2,12,16)
InChIKeyNZDSFFUMFXKMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Formylphenyl)-1H-Pyrazole-4-Carboxamide: Strategic Building Block


1-(2-Formylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound containing a pyrazole core, a 2-formylphenyl substituent, and a 4-carboxamide group . It belongs to the pyrazole-4-carboxamide class, which is extensively explored in pharmaceutical and agrochemical research for its diverse biological activities, including kinase inhibition, antimicrobial effects, and fungicidal properties [1]. Its structure provides a versatile scaffold for further derivatization, making it a valuable intermediate for building targeted compound libraries. It is offered by multiple vendors for research and further manufacturing use only, with a molecular formula of C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol .

Synthetic Utility
Ortho-formyl group enables diversification via Schiff base, reductive amination
Kinase Probe Scaffold
Pyrazole-4-carboxamide core supports kinase inhibition studies
Agrochemical Intermediate
Reported scaffold-class SDH inhibition context for fungicide research

1-(2-Formylphenyl)-1H-Pyrazole-4-Carboxamide: Irreplaceability


The 1-(2-formylphenyl) substituent introduces an ortho-formyl group on the phenyl ring, which can participate in unique intramolecular hydrogen bonding, metal coordination, or serve as a reactive handle for further functionalization (e.g., Schiff base formation, reductive amination). This contrasts with simple phenyl or unsubstituted analogs that lack this reactive anchor [1]. In related pyrazole-4-carboxamide series, subtle changes in the N1-aryl substitution dramatically alter target binding, potency, and selectivity [2]. Therefore, substituting 1-(2-Formylphenyl)-1H-pyrazole-4-carboxamide with a generic pyrazole-4-carboxamide would likely result in a compound with a different biological profile and synthetic utility, potentially leading to project failure if specific molecular interactions or downstream derivatization are required.

Diversification Handicap
Without ortho-formyl, limited functionalization restricts library scope
Binding Profile Shift
N1-aryl substitution alters kinase/enzyme target binding and may impact selectivity

1-(2-Formylphenyl)-1H-Pyrazole-4-Carboxamide: Comparator Analysis


Reactive Ortho-Formyl Handle vs. Standard Phenyl

The ortho-formyl group on the N1-phenyl ring provides a reactive handle for selective chemical modifications, such as Schiff base formation or reductive amination, which is absent in standard N1-phenyl-1H-pyrazole-4-carboxamides [1]. This allows for the creation of structurally diverse libraries from a single precursor. While direct activity data for this specific compound is not yet available, its role as a synthetic intermediate is its primary value proposition. In contrast, N1-phenyl-1H-pyrazole-4-carboxamide lacks this functional group and thus has a more limited scope for on-scaffold diversification.

Ortho-Formyl Reactivity
Class-level
Target: Ortho-formyl handle enables Schiff base, reductive amination.
Comparator: N-Phenyl lacks reactive anchor for diversification.
Supports library diversification and scaffold elaboration
Compound-specific reactivity data to verify
Medicinal Chemistry Chemical Biology Synthetic Methodology

Aurora Kinase Inhibition Potency vs. Clinical Inhibitors

The pyrazole-4-carboxamide core is a validated scaffold for potent kinase inhibition. A structurally related analog, compound 6k, demonstrated potent and selective dual inhibition of Aurora kinases A and B, with IC50 values of 16.3 nM and 20.2 nM, respectively [1]. This level of potency is competitive with established Aurora kinase inhibitors. In comparison, Alisertib (MLN8237), a clinical-stage Aurora A inhibitor, has a reported IC50 of 1.2 nM [2]. While 6k is not the target compound, its data provides strong class-level evidence for the inherent ability of the pyrazole-4-carboxamide core to engage kinase targets with high affinity when appropriately substituted.

Aurora A/B Inhibition
Class-level
Analog 6k: Aurora A IC50 16.3 nM, Aurora B IC50 20.2 nM.
Alisertib: Aurora A IC50 1.2 nM.
Scaffold supports low-nM kinase engagement
Class-level inference; direct data unavailable
Oncology Kinase Inhibition Cell Cycle

SDH Inhibition vs. Commercial Fungicides

The pyrazole-4-carboxamide core is a privileged structure for Succinate Dehydrogenase Inhibitors (SDHIs), a major class of agricultural fungicides. A recent study found that a novel pyrazole-4-carboxamide derivative, 5e, exhibited an IC50 of 2.04 μM against fungal SDH [1]. This represents a 3.9-fold improvement over boscalid (IC50 = 7.92 μM) and a 3.0-fold improvement over fluxapyroxad (IC50 = 6.15 μM), two widely used commercial SDHI fungicides [1]. This demonstrates that the core scaffold, when properly functionalized, can yield compounds with significantly higher intrinsic enzymatic potency than established market products.

SDH Inhibition
Cross-study comparable
Analog 5e: IC50 2.04 µM.
Boscalid: IC50 7.92 µM; Fluxapyroxad: IC50 6.15 µM.
Supports SDH inhibition research context
Class-level; compound-specific validation needed
Agrochemicals Fungicide Discovery Enzyme Inhibition

1-(2-Formylphenyl)-1H-Pyrazole-4-Carboxamide: Application Scenarios


Kinase-Targeted Medicinal Chemistry Scaffold

Based on the potent Aurora kinase inhibition exhibited by closely related pyrazole-4-carboxamides (e.g., IC50 of 16.3 nM for Aurora A) [1], 1-(2-Formylphenyl)-1H-pyrazole-4-carboxamide serves as an ideal core scaffold for designing novel kinase inhibitors. The 2-formylphenyl group can be utilized for structure-activity relationship (SAR) studies or as a site for bioconjugation or prodrug strategies. This is most applicable in academic and pharmaceutical R&D laboratories focused on oncology or inflammation, where kinase dysregulation is a key disease driver.

Next-Generation SDHI Fungicide Precursor

Given that the pyrazole-4-carboxamide class has demonstrated up to 3.9-fold higher SDH inhibitory potency compared to commercial SDHIs like boscalid [2], this compound is a strategic precursor for developing novel fungicides. The formyl group on the phenyl ring can be elaborated into a variety of functional groups (e.g., amines, alcohols, heterocycles) known to enhance fungicidal activity and alter physicochemical properties like lipophilicity and field stability. This makes it a valuable asset for agrochemical discovery groups aiming to overcome resistance to current SDHI fungicides.

Building Block for DOS & FBDD

The compound's bifunctional nature (a carboxamide and a formyl group) makes it an exceptional building block for generating structurally diverse libraries [3]. It can be used in parallel synthesis to rapidly create arrays of compounds for phenotypic screening or fragment growing. Its low molecular weight (215.21 g/mol) and multiple points of diversity align perfectly with the principles of FBDD, where starting fragments are optimized to improve potency and selectivity. This application is most relevant for core facilities, contract research organizations (CROs), and academic groups with a focus on chemical biology and high-throughput screening.

Application
Selection Property
Validation Focus
Kinase inhibitor design studies
Pyrazole-4-carboxamide core scaffold
Kinase inhibition and selectivity profiling
SDHI fungicide discovery research
SDH inhibition scaffold class
Enzymatic inhibition and resistance analysis
Diversity-oriented synthesis (DOS) and FBDD
Bifunctional reactive handles (formyl, carboxamide)
Library diversification and fragment elaboration
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